molecular formula C17H27NO2 B12914050 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol CAS No. 65866-68-4

3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol

Cat. No.: B12914050
CAS No.: 65866-68-4
M. Wt: 277.4 g/mol
InChI Key: KBRBIWMXWRLMKY-UHFFFAOYSA-N
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Description

3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol is an organic compound with a complex structure that includes a pyrrolidine ring, a phenol group, and a hydroxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with a suitable phenol compound under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl side chain and phenol group can form hydrogen bonds with target molecules, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyphenethyl alcohol: This compound has a similar phenol group and hydroxyethyl side chain but lacks the pyrrolidine ring.

    Phenoxyethanol: Another compound with a phenol group and an ether linkage, used as a preservative and antiseptic.

Uniqueness

The presence of the pyrrolidine ring in 3-(3-(2-Hydroxyethyl)-1-pentylpyrrolidin-3-yl)phenol distinguishes it from other similar compounds. This ring structure can enhance its interaction with biological targets and potentially increase its efficacy in pharmaceutical applications.

Properties

CAS No.

65866-68-4

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

3-[3-(2-hydroxyethyl)-1-pentylpyrrolidin-3-yl]phenol

InChI

InChI=1S/C17H27NO2/c1-2-3-4-10-18-11-8-17(14-18,9-12-19)15-6-5-7-16(20)13-15/h5-7,13,19-20H,2-4,8-12,14H2,1H3

InChI Key

KBRBIWMXWRLMKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1CCC(C1)(CCO)C2=CC(=CC=C2)O

Origin of Product

United States

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